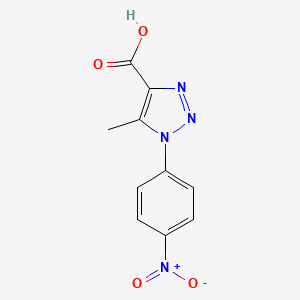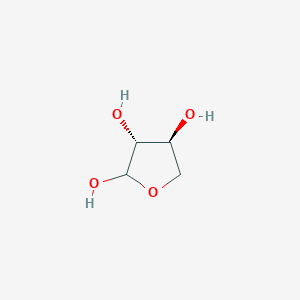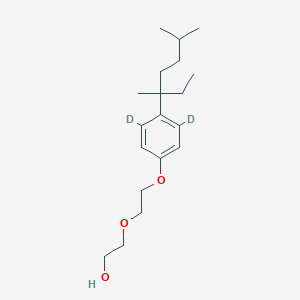
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride” is a compound with the following structural formula:
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride
It consists of two amino groups (NH₂) and a carboxylic acid group (COOH) attached to a hexanoic acid backbone. The compound is often encountered in its hydrochloride salt form, which enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of hexanoic acid with ammonia or an amine (such as ethylamine) to form the corresponding amide. Subsequent reduction of the amide using a reducing agent (e.g., lithium aluminum hydride) yields the diamino acid.
Industrial Production: In industrial settings, large-scale production typically involves the following steps:
Amide Formation: Hexanoic acid reacts with ammonia or an amine to form the amide.
Reduction: The amide undergoes reduction using a suitable reducing agent to yield the diamino acid.
Salt Formation: The diamino acid is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can be oxidized to form the corresponding dicarboxylic acid.
Substitution: The amino groups can undergo substitution reactions, leading to various derivatives.
Acid-Base Reactions: The hydrochloride salt readily dissociates in water, releasing HCl.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Salt Formation: Hydrochloric acid (HCl).
- Reduction: The diamino acid itself.
- Oxidation: The dicarboxylic acid derivative.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: It may serve as a precursor for drug development, especially in the design of antimicrobial agents.
Biochemistry: Researchers study its interactions with enzymes and receptors.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For instance:
- In medicine, it may inhibit specific enzymes or interfere with cell membrane transport.
- In biochemistry, it could modulate protein function or participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
While there are related amino acids, the unique combination of a hexanoic acid backbone and two amino groups distinguishes “(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride.” Similar compounds include lysine, ornithine, and arginine.
: Example structure: PubChem : Reference: Scientific Paper : Industrial synthesis: Patent : Mechanism of action: Review Article : Comparison with similar compounds: Chemistry Journal
Propriétés
Formule moléculaire |
C6H15ClN2O2 |
|---|---|
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
(2S)-2,6-diamino(113C)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i6+1; |
Clé InChI |
BVHLGVCQOALMSV-SKBIKIRISA-N |
SMILES isomérique |
C(CCN)C[C@@H]([13C](=O)O)N.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


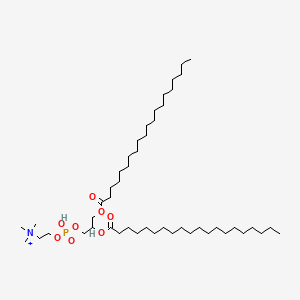



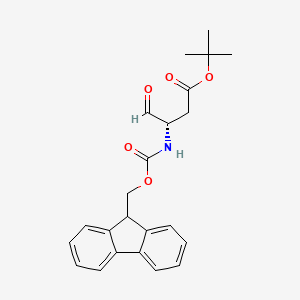
![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![sodium;2-[N-(carboxymethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B12057854.png)


